molecular formula C8H14ClNOS B2470329 3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride CAS No. 2230803-38-8

3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride

Cat. No. B2470329
CAS RN: 2230803-38-8
M. Wt: 207.72
InChI Key: MDDVYSAQOZAMFF-UHFFFAOYSA-N
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Description

3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride is a chemical compound with the CAS Number: 2230803-38-8 . It has a molecular weight of 207.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NOS.ClH/c9-6-7(10)11-8(6)4-2-1-3-5-8;/h6H,1-5,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Antimicrobial Agents Synthesis

  • Synthesis for Antimicrobial Properties : The chemical is involved in synthesizing bispiroheterocyclic systems, showing potential as antimicrobial agents. These systems are synthesized through reactions with hydrazines, hydroxylamine, urea, and thiourea derivatives, demonstrating antimicrobial activities (Al-Ahmadi, 1996).

  • Development of Spiroheterocyclic Pyrylium Salts : Further research indicates the use of 3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride in creating spiroheterocyclic pyrylium salts, which are also evaluated for their antimicrobial properties (Al-Ahmadi & El-zohry, 1995).

Application in Fused Spiroheterocyclic Systems

  • Creation of Fused Spiroheterocyclic Systems : This chemical is used to create spiroheterocyclic derivatives like thiazolopyrans, thiazolothiopyrans, and thiazolopyridines, significant in synthesizing a variety of compounds (Al-Ahmadi & El-zohry, 1994).

Applications in Regiospecific Synthesis

  • Regiospecific Synthesis : The compound is used in nonconventional Friedel-Crafts chemistry for the regiospecific synthesis of spiro[cycloalkane-1,1'-isothiochroman]-4'-one derivatives, showcasing its versatility in organic synthesis (El-zohry, 1992).

Diastereoselectivities in Ketones

  • Investigating Diastereoselectivities : There's research focusing on the steric effects and diastereoselectivities in ring ketones, where this compound plays a role. This kind of study is crucial in understanding the molecular interactions and selectivities in organic chemistry (Yadav & Sriramurthy, 2001).

Studying Stereoelectronic Effects

  • Stereoelectronic Effects Analysis : The compound is used in systems like 1,7-Dithia and 1-oxa-7-thiaspiro[5.5]undecanes to study stereoelectronic effects, which are important in understanding molecular behavior and reactions (Deslongchamps et al., 1981).

Safety and Hazards

The safety information available indicates that the compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-amino-1-thiaspiro[3.5]nonan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.ClH/c9-6-7(10)11-8(6)4-2-1-3-5-8;/h6H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDVYSAQOZAMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=O)S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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